molecular formula C32H50N4O8 B1141766 Z-Ile-Glu(O-t-butyl)-Ala-Leucinal CAS No. 158442-41-2

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

Cat. No.: B1141766
CAS No.: 158442-41-2
M. Wt: 618.8 g/mol
InChI Key: TYFTWYMXUWCOOB-YICLCXKGSA-N
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Description

PSI is an inhibitor of Proteasome.

Scientific Research Applications

  • Inhibitor of Proteasome Activities

    Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is identified as a potent inhibitor of both acidic and neutral chymotrypsin-like activities of the multicatalytic proteinase complex (MPC) or proteasome. This compound shows significant inhibition with low IC50 values, making it a valuable pharmacological tool to investigate the physiological roles of MPC (Figueiredo-Pereira et al., 1995).

  • Induction of Apoptosis in Cancer Cells

    In the context of cancer research, this compound (under the name PSI) has been shown to induce massive apoptosis in murine leukemia L1210 cells. This suggests its potential use as an anti-neoplastic agent (Wójcik et al., 2004).

  • Potential in Cardiovascular Research

    this compound has been demonstrated to be effective in the prevention of platelet-dependent arterial thrombosis in renovascular hypertensive rats. This finding indicates its potential role in the treatment or prevention of cardiovascular events (Ostrowska et al., 2004).

  • Inhibition of the Proteasome in Tumor Cells

    this compound is involved in inhibiting the proteasome, which is an essential component for the degradation of proteins within cells. This inhibition can be leveraged for therapeutic strategies, particularly in tumor cells where proteasome activity is often dysregulated (Rydzewski et al., 2006).

  • Modulating Proteasome Activity

    this compound can modulate the activity of the proteasome complex, which has implications in the regulation of protein turnover and cellular functions. This modulation is important in understanding and potentially manipulating cellular processes, especially in diseases where proteasome function is altered (Wilk et al., 1999).

Properties

IUPAC Name

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21-,22-,24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFTWYMXUWCOOB-YICLCXKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158442-41-2
Record name Proteasome inhibitor I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158442412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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